

# Application Notes and Protocols: Tungsten-183 in Fusion Reactor Armor Research

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## Compound of Interest

Compound Name: Tungsten-183

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## Introduction

Tungsten is a primary candidate material for the armor of plasma-facing components in future fusion reactors due to its high melting point, low sputtering yield, and good thermal conductivity.[1][2] However, understanding the erosion, transport, and redeposition of tungsten in the harsh plasma environment is critical for predicting the lifetime of these components and controlling plasma contamination.[1][3] The use of stable tungsten isotopes, such as **Tungsten-183** ( $^{183}\text{W}$ ), as tracers provides a powerful diagnostic tool to study these processes in detail.[3][4] Since enriched tungsten isotopes have the same physical and chemical properties as natural tungsten, they can be used to "fingerprint" specific locations within a fusion device to track material migration.[1][3][4]

These application notes provide an overview of the use of  $^{183}\text{W}$  in fusion reactor armor research, including detailed experimental protocols for tracer studies and subsequent analysis, as well as a summary of relevant quantitative data.

## Key Properties of Tungsten for Fusion Applications

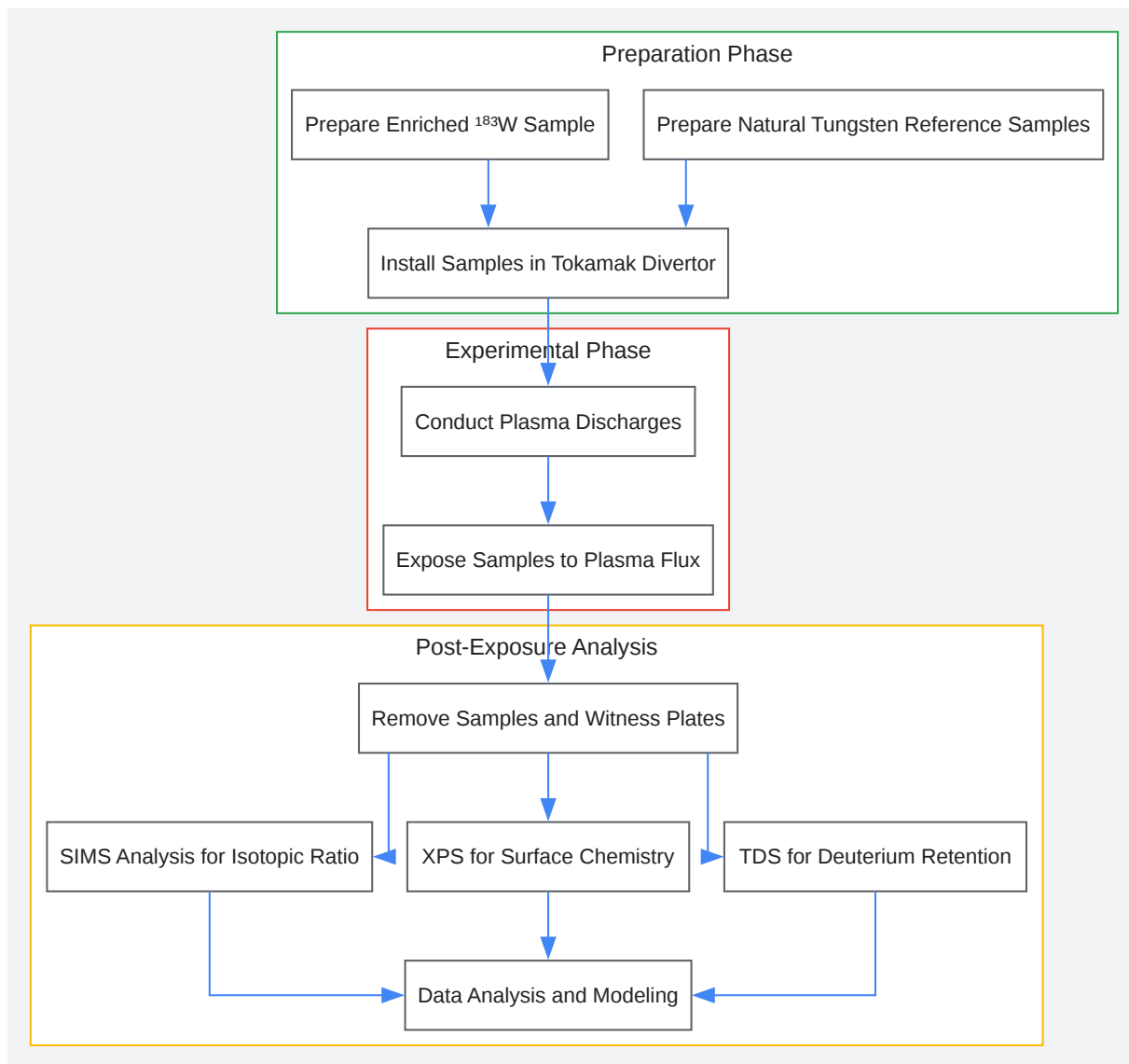
Tungsten's suitability as a plasma-facing material stems from several key physical properties:

Property	Value/Description	Significance in Fusion Environment
Melting Point	3695 K (highest of all metals)	Resistance to melting under high heat fluxes from the plasma.
Thermal Conductivity	$\sim 170 \text{ W}\cdot\text{m}^{-1}\cdot\text{K}^{-1}$	Efficient heat dissipation, preventing overheating of components.
Sputtering Yield	Low, with a high energy threshold for sputtering by deuterium ions ( $\sim 200 \text{ eV}$ ). <a href="#">[5]</a> <a href="#">[6]</a>	Reduced erosion of the armor material, leading to longer component lifetime and less plasma contamination.
Tensile Strength	High	Maintains structural integrity under significant thermal and mechanical stresses. <a href="#">[1]</a>
Vapor Pressure	Lowest of all metals	Minimizes the introduction of tungsten atoms into the plasma via evaporation at high temperatures. <a href="#">[1]</a>

## Application: $^{183}\text{W}$ as a Tracer for Erosion and Deposition Studies

The primary application of  $^{183}\text{W}$  in this context is as a stable isotope tracer. By introducing material enriched in  $^{183}\text{W}$  at a specific location in a fusion device, researchers can track the movement of tungsten from that point. This allows for the precise measurement of erosion rates, the study of transport pathways in the plasma, and the characterization of redeposition patterns.[\[3\]](#)[\[4\]](#)[\[7\]](#) This technique has been successfully employed in tokamaks like DIII-D to understand how and where tungsten from the divertor contaminates the main plasma chamber.[\[3\]](#)[\[4\]](#)

## Logical Flow of a Tungsten Isotope Tracer Experiment



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Caption: Logical workflow for a tungsten isotope tracer experiment in a fusion device.

## Experimental Protocols

## Protocol 1: Tungsten Isotope Tracer Experiment in a Tokamak

This protocol outlines the general steps for conducting an erosion and redeposition study using  $^{183}\text{W}$  tracers in a tokamak like DIII-D.

1. Sample Preparation and Installation: a. Fabricate small inserts or coatings of tungsten highly enriched in the  $^{183}\text{W}$  isotope. b. Prepare identical samples of natural tungsten to serve as controls and for placement in different regions of the divertor.[\[3\]](#)[\[4\]](#) c. Characterize the surface of all samples using techniques like Scanning Electron Microscopy (SEM) and XPS to establish a baseline. d. Install the  $^{183}\text{W}$ -enriched samples at a specific, well-defined location in the divertor, often a region of interest for erosion studies.[\[3\]](#)[\[4\]](#) e. Install natural tungsten samples and witness plates (e.g., silicon or graphite) at various other locations in the divertor and main chamber to collect redeposited material.[\[4\]](#)
2. Plasma Exposure: a. Conduct a series of well-characterized plasma discharges. The specific plasma conditions (e.g., density, temperature, magnetic configuration) should be relevant to the research questions. b. Monitor the plasma parameters and the state of the plasma-facing components throughout the experimental campaign.
3. Post-Exposure Analysis: a. Carefully remove the  $^{183}\text{W}$ -enriched samples, natural tungsten controls, and witness plates from the tokamak. b. Perform depth-profiling analysis on the witness plates and control samples using Secondary Ion Mass Spectrometry (SIMS) to determine the isotopic ratio of tungsten. An increase in the  $^{183}\text{W}/^{184}\text{W}$  ratio above the natural abundance indicates deposition from the  $^{183}\text{W}$  tracer source. c. Analyze the surface of the  $^{183}\text{W}$  source samples to quantify the net erosion. d. Use the collected data to model the erosion, transport, and redeposition of tungsten from the source location.

## Protocol 2: Thermal Desorption Spectroscopy (TDS)

TDS is used to investigate the retention and trapping of hydrogen isotopes (like deuterium) in tungsten, which is crucial for understanding fuel recycling and tritium inventory.[\[2\]](#)[\[3\]](#)[\[8\]](#)

1. Sample Preparation: a. Prepare tungsten samples (e.g., 1x1 cm squares) by polishing and cleaning to remove surface contaminants. For studies of radiation damage effects, samples

may be pre-irradiated with high-energy ions.[3] b. Expose the samples to deuterium plasma under controlled conditions (ion energy, flux, fluence, and temperature).[3]

2. TDS Measurement: a. Mount the plasma-exposed sample in a high-vacuum chamber. b. Heat the sample at a constant, linear ramp rate (e.g., 1-20 K/min) to a high temperature (e.g., 1000°C).[9] c. Use a mass spectrometer to measure the partial pressure of desorbed deuterium (D<sub>2</sub>) as a function of temperature.[2][9] d. The resulting TDS spectrum (desorption rate vs. temperature) provides information about the different trapping sites for deuterium in the tungsten, with higher temperature peaks corresponding to stronger trapping.

## Protocol 3: X-ray Photoelectron Spectroscopy (XPS)

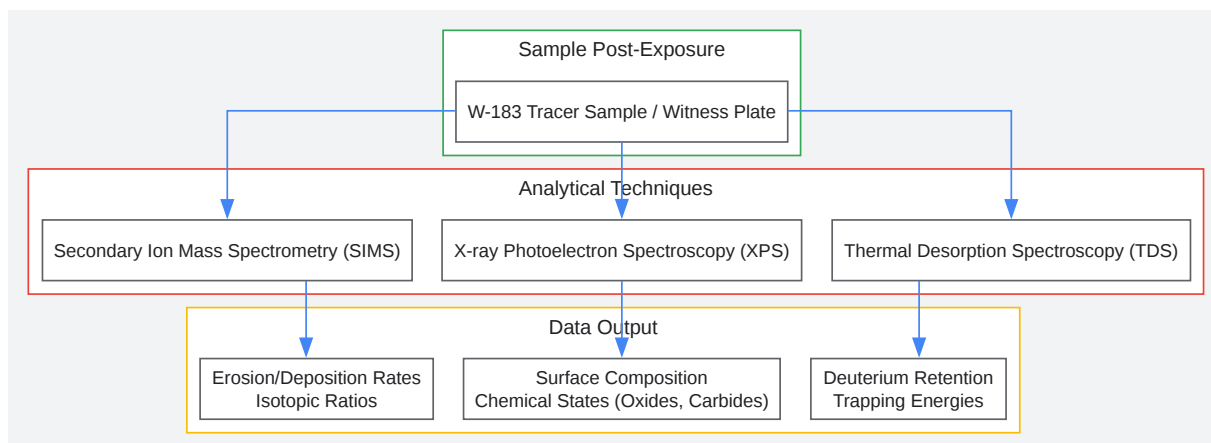
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of the tungsten armor.[10]

1. Sample Handling: a. Minimize exposure of the samples to air after removal from the vacuum vessel to reduce surface oxidation and contamination.[11] b. Mount the sample on a holder and introduce it into the ultra-high vacuum system of the XPS instrument.

2. Data Acquisition: a. The sample surface is irradiated with a monochromatic X-ray beam (e.g., Al K $\alpha$  at 1486.6 eV).[11] b. An electron energy analyzer measures the kinetic energy of the emitted photoelectrons. c. Acquire a survey spectrum to identify all elements present on the surface. d. Acquire high-resolution spectra for the W 4f, O 1s, C 1s, and other relevant elemental regions to determine chemical states (e.g., distinguishing between metallic tungsten and tungsten oxides).[12]

3. Sputter Depth Profiling (Optional): a. Use an argon ion gun to incrementally sputter away the surface layers.[11][13] b. Acquire XPS spectra after each sputtering cycle to obtain a depth profile of the elemental composition and chemistry.

## Experimental Analysis Workflow



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Caption: Workflow for the post-exposure analysis of tungsten samples.

## Quantitative Data

### Tungsten Sputtering Yields

The sputtering yield is defined as the number of target atoms ejected per incident ion. It is a critical parameter for erosion modeling.

Table 1: Sputtering Yield of Tungsten by Deuterium Ions at Normal Incidence

Incident Ion Energy (eV)	Sputtering Yield (atoms/ion)	Reference
60	$\sim 2.0 \times 10^{-4}$	[14]
100	$\sim 1.0 \times 10^{-3}$	[15]
200	$\sim 5.0 \times 10^{-3}$	[14]
500	$\sim 1.5 \times 10^{-2}$	[15]
1000	$\sim 3.0 \times 10^{-2}$	[15]
2000	$\sim 4.5 \times 10^{-2}$	[14]

Note: Sputtering yields are highly dependent on factors such as ion incidence angle, surface temperature, and surface morphology.

Table 2: Sputtering Yield of Tungsten by Various Plasma Impurity Ions at 1000 eV

Incident Ion	Sputtering Yield (atoms/ion)	Reference
He <sup>+</sup>	$\sim 0.1$	[16]
C <sup>4+</sup>	$\sim 0.5$	Estimated from trends
O <sup>5+</sup>	$\sim 0.6$	Estimated from trends
Ar <sup>+</sup>	$\sim 1.0$	[16]
W <sup>+</sup>	$\sim 5.0$	Self-sputtering, estimated

## Deuterium Retention in Tungsten

Deuterium retention is a key concern for tritium inventory in a future D-T fusion reactor.

Table 3: Deuterium Retention in Tungsten Under Various Conditions

Material Condition	Exposure Temperature (K)	Plasma Fluence (D/m <sup>2</sup> )	Total D Retention (D/m <sup>2</sup> )	Reference
Undamaged Polycrystalline W	400	$2.6 \times 10^{25}$	$\sim 1.0 \times 10^{20}$	[17]
Undamaged Polycrystalline W	573	$1.1 \times 10^{25}$	$\sim 5.0 \times 10^{19}$	[17]
Neutron-irradiated (0.39-0.74 dpa)	873	$\sim 5.0 \times 10^{25}$	$1.0 - 2.0 \times 10^{21}$	[8]
W fiber-reinforced W (Wf/W)	370	$1.0 \times 10^{25}$	$2.0 - 5.0 \times 10^{20}$	[18]

Note: Retention is strongly influenced by the material's microstructure, temperature, and the presence of radiation-induced defects, which act as trapping sites.[8][18]

## Conclusion

The use of  $^{183}\text{W}$  as a stable isotope tracer is an invaluable technique for diagnosing the complex processes of material erosion, transport, and redeposition within fusion devices. By combining this tracer methodology with a suite of surface analysis techniques, researchers can obtain crucial data to validate and improve the predictive models used in the design of robust and reliable plasma-facing components for future fusion reactors. The protocols and data presented here provide a foundation for conducting and interpreting such experiments.

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